4-cyclopentyl-3-(1-(2-ethoxybenzoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-CYCLOPENTYL-3-[1-(2-ETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazolone core, a piperidine ring, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYL-3-[1-(2-ETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, including the formation of the triazolone core, the introduction of the piperidine ring, and the attachment of the cyclopentyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPENTYL-3-[1-(2-ETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
4-CYCLOPENTYL-3-[1-(2-ETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and mechanisms.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-CYCLOPENTYL-3-[1-(2-ETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolone derivatives and piperidine-containing molecules. Examples might include:
Uniqueness
What sets 4-CYCLOPENTYL-3-[1-(2-ETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H30N4O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-cyclopentyl-5-[1-(2-ethoxybenzoyl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H30N4O3/c1-3-29-19-11-7-6-10-18(19)21(27)25-14-12-16(13-15-25)20-23-24(2)22(28)26(20)17-8-4-5-9-17/h6-7,10-11,16-17H,3-5,8-9,12-15H2,1-2H3 |
InChI Key |
OFNWIILLVDOSHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CCCC4)C |
Origin of Product |
United States |
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